(R)-beta-(3,4-Dimethoxyphenyl)alaninol
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Overview
Description
®-beta-(3,4-Dimethoxyphenyl)alaninol is an organic compound with the molecular formula C11H17NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an alaninol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-beta-(3,4-Dimethoxyphenyl)alaninol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-beta-(3,4-Dimethoxyphenyl)alanine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-beta-(3,4-Dimethoxyphenyl)alaninol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the efficient reduction of the precursor compound under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-beta-(3,4-Dimethoxyphenyl)alaninol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-beta-(3,4-Dimethoxyphenyl)alaninol can yield the corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, ®-beta-(3,4-Dimethoxyphenyl)alaninol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and in the study of stereochemistry.
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine
In medicine, ®-beta-(3,4-Dimethoxyphenyl)alaninol has potential applications in drug development. Its chiral nature allows for the design of enantiomerically pure drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of ®-beta-(3,4-Dimethoxyphenyl)alaninol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-beta-(3,4-Dimethoxyphenyl)alanine: A precursor to ®-beta-(3,4-Dimethoxyphenyl)alaninol, differing by the presence of a carboxyl group instead of an alcohol group.
3,4-Dimethoxyphenylalanine: Similar structure but lacks the chiral center.
3,4-Dimethoxyphenylpropanoic acid: Contains a propanoic acid group instead of an alaninol backbone.
Uniqueness
®-beta-(3,4-Dimethoxyphenyl)alaninol is unique due to its chiral nature and the presence of both an alcohol and a 3,4-dimethoxyphenyl group. This combination of features makes it particularly valuable in stereoselective synthesis and in the study of chiral interactions in biological systems .
Properties
CAS No. |
163957-35-5 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.261 |
IUPAC Name |
(2R)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(5-9(12)7-13)6-11(10)15-2/h3-4,6,9,13H,5,7,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
KTYIPWPXWFHMBD-SECBINFHSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(CO)N)OC |
Origin of Product |
United States |
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